Regioisomeric Purity and Structural Uniqueness Among Aminobromocresols
The 2‑amino‑4‑bromo‑5‑methyl substitution pattern is architecturally distinct from its nearest regioisomers (e.g., 2‑amino‑5‑bromo‑4‑methylphenol, 3‑amino‑4‑bromo‑2‑methylphenol). The unambiguous identity of the target compound is confirmed by a published ¹H NMR spectrum (400 MHz, CDCl₃) showing two aromatic singlets at δ 6.96 (1H) and δ 6.64 (1H), a D₂O‑exchangeable NH₂ signal at δ 3.61, and an aromatic methyl singlet at δ 2.26, together with GC‑MS molecular ions at m/z 201 and 203 (Br⁷⁹/Br⁸¹) . This spectral fingerprint allows a purchaser to immediately distinguish the compound from mis‑shipped or mis‑labeled regioisomers, which would exhibit different coupling patterns and chemical shifts.
| Evidence Dimension | Regioisomeric identity verification |
|---|---|
| Target Compound Data | ¹H NMR δ 6.96 (s, 1H), 6.64 (s, 1H), 3.61 (bs, 2H), 2.26 (s, 3H); GC‑MS m/z 201,203 |
| Comparator Or Baseline | Closest regioisomer 2‑amino‑5‑bromo‑4‑methylphenol: expected different aromatic coupling (two doublets rather than two singlets) and potentially different GC retention time |
| Quantified Difference | Qualitative; the two aromatic singlets are definitive for the 1,2,4,5‑tetrasubstituted pattern (positions 1‑OH, 2‑NH₂, 4‑Br, 5‑CH₃) |
| Conditions | 400 MHz ¹H NMR in CDCl₃; GC‑MS with electron ionization |
Why This Matters
For procurement, confirmatory spectroscopic data prevent costly synthesis failures caused by receiving an incorrect regioisomer that would react differently in subsequent transformations.
